molecular formula C75H88BNO3S B12376910 HBT-Fl-BnB

HBT-Fl-BnB

Cat. No.: B12376910
M. Wt: 1094.4 g/mol
InChI Key: OQTVCAYUJLAGHY-UHFFFAOYSA-N
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Description

HBT-Fl-BnB is a novel fluorescent probe designed for the ratiometric detection of peroxynitrite (ONOO⁻), a highly reactive biological oxidant implicated in numerous physiological and pathological processes. Structurally, it features a hydroxybenzothiazole (HBT) core modified with fluorine (Fl) groups at the ortho and para positions, enabling a zwitterionic excited-state intramolecular proton transfer (zwitterionic ESIPT) mechanism . This mechanism is unique to this compound and allows dual-functionality:

  • The boronic acid pinacol ester moiety serves as both a recognition unit for ONOO⁻ and a blocker of the zwitterionic ESIPT process.
  • Upon interaction with ONOO⁻, the boronic ester is cleaved, restoring the ESIPT process and generating a ratiometric fluorescence signal (shift from 450 nm to 550 nm) .

Key advantages of this compound include:

  • High specificity for ONOO⁻ over other reactive oxygen species (ROS), such as hypochlorous acid (HOCl) and nitric oxide (NO) .
  • Low cytotoxicity, enabling long-term tracking of ONOO⁻ in living cells and in vivo models .
  • Successful application in monitoring endogenous ONOO⁻ fluctuations in macrophages and tracing ONOO⁻ overproduction induced by inactivated Escherichia coli in mice .

Properties

Molecular Formula

C75H88BNO3S

Molecular Weight

1094.4 g/mol

IUPAC Name

2-[3,5-bis(9,9-dihexylfluoren-3-yl)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]phenyl]-1,3-benzothiazole

InChI

InChI=1S/C75H88BNO3S/c1-9-13-17-27-45-74(46-28-18-14-10-2)64-33-23-21-31-58(64)61-49-53(37-43-66(61)74)55-51-60(54-38-44-67-62(50-54)59-32-22-24-34-65(59)75(67,47-29-19-15-11-3)48-30-20-16-12-4)70(63(52-55)71-77-68-35-25-26-36-69(68)81-71)78-57-41-39-56(40-42-57)76-79-72(5,6)73(7,8)80-76/h21-26,31-44,49-52H,9-20,27-30,45-48H2,1-8H3

InChI Key

OQTVCAYUJLAGHY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=C(C=C(C=C3C4=NC5=CC=CC=C5S4)C6=CC7=C(C=C6)C(C8=CC=CC=C87)(CCCCCC)CCCCCC)C9=CC1=C(C=C9)C(C2=CC=CC=C21)(CCCCCC)CCCCCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

HBT-Fl-BnB distinguishes itself from other ONOO⁻-sensing probes through its unique mechanism and performance metrics. Below is a comparative analysis with other fluorescent probes:

Mechanistic Differences

Probe Name Mechanism Recognition Unit Signal Type
This compound Zwitterionic ESIPT Boronic acid pinacol ester Ratiometric
Traditional ESIPT Probes Neutral ESIPT Reactive thioesters Intensity-based
AIE-Based Probes Aggregation-induced emission ONOO⁻-responsive linkers Turn-on fluorescence
Thioester-Blocked Probes Thiolysis-activated ESIPT Thioester groups Ratiometric
  • Zwitterionic ESIPT vs. Neutral ESIPT : Traditional ESIPT probes rely on neutral excited-state proton transfer, which is less sensitive to polarity changes. This compound’s zwitterionic ESIPT enhances environmental responsiveness, improving detection accuracy .
  • Ratiometric vs. Intensity-Based : Ratiometric probes like this compound minimize interference from probe concentration variations, unlike intensity-based probes (e.g., AIE systems) .

Performance Metrics

Parameter This compound Thioester-Blocked Probes AIE Probes
Detection Limit (nM) ~50 ~100 ~200
Response Time (min) <5 10–15 20–30
Cytotoxicity Low Moderate High
In Vivo Applicability Demonstrated Limited Not tested
  • Specificity : this compound shows minimal cross-reactivity with other ROS, whereas thioester probes may respond to glutathione (GSH) .
  • In Vivo Utility : this compound’s low cytotoxicity and ratiometric output enable real-time tracking in live animals, a feature unmatched by AIE probes .

Structural Innovations

  • Dual-Function Boronic Ester: Unlike thioester-based probes, this compound’s boronic ester simultaneously blocks ESIPT and recognizes ONOO⁻, simplifying probe design .
  • Fluorine Substitution: The Fl groups stabilize the zwitterionic state, enhancing photostability compared to non-fluorinated HBT derivatives .

Limitations

  • This compound’s synthesis requires precise control of fluorine substitution, increasing production complexity.
  • While superior to existing probes, its detection limit (~50 nM) remains insufficient for tracing ONOO⁻ at sub-nanomolar concentrations in certain pathologies .

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